Tecovirimat metabolite M4
CAS No.: 68422-98-0
Cat. No.: VC20313350
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68422-98-0 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
| Standard InChI | InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+ |
| Standard InChI Key | FKJJFXNAYYRHSY-OVNJMVFWSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N |
| Canonical SMILES | C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
M4 possesses a complex polycyclic structure with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . The compound features a fused tetracyclic system incorporating an ethenocyclopropane moiety and an isoindole-dione core (Figure 1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemistry as (3aα,4β,4aα,5aα,6β,6aα)-configuration, preserving structural elements from the parent tecovirimat while eliminating the 4-(trifluoromethyl)benzamide substituent .
Table 1: Key Chemical Properties of Tecovirimat Metabolite M4
Spectroscopic Characterization
Mass spectrometry (MS) analysis reveals a primary ion peak at m/z 204.1 corresponding to the molecular ion [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond and cyclopropane ring . Infrared (IR) spectroscopy shows strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N stretch), consistent with the isoindole-dione framework .
Pharmacokinetics and Metabolic Pathways
Biotransformation of Tecovirimat to M4
M4 formation occurs via a two-step process:
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Hydrolysis: Uridine diphosphate glucuronosyltransferases (UGT1A1 and UGT1A4) cleave the amide bond linking the tetracyclic core to the 4-(trifluoromethyl)benzamide group in tecovirimat .
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Glucuronidation: The liberated amine group undergoes conjugation with glucuronic acid, forming the M4-glucuronide derivative detected in urine .
Table 2: Comparative Pharmacokinetic Parameters of Tecovirimat and M4
Distribution and Elimination
While tecovirimat demonstrates extensive tissue distribution (volume of distribution: 572–1356 L) , M4 remains confined to systemic circulation due to its polar glucuronide conjugate. Renal clearance predominates, with 73% of administered tecovirimat dose excreted as M4-glucuronide and other metabolites . Fecal elimination accounts for <1% of M4, contrasting with 23% of unchanged tecovirimat excreted via this route .
Analytical Identification and Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for M4 quantification. Key methodological parameters include:
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Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm)
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Mobile Phase: 0.1% formic acid in acetonitrile/water (gradient elution)
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Detection: Positive electrospray ionization (ESI+) at m/z 204.1 → 158.0
Distinguishing M4 from Structural Analogs
M4's unique retention time (4.2 minutes) and fragmentation pattern differentiate it from:
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M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene): Lacks the glucuronic acid conjugate, eluting at 3.8 minutes
Clinical and Therapeutic Implications
Drug-Drug Interaction Risks
Though pharmacologically inert, M4 contributes to tecovirimat's enzyme-inducing effects:
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